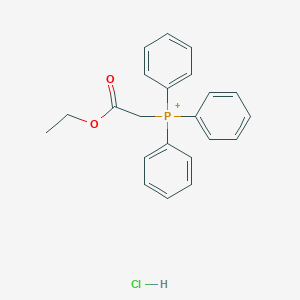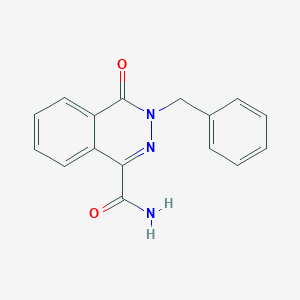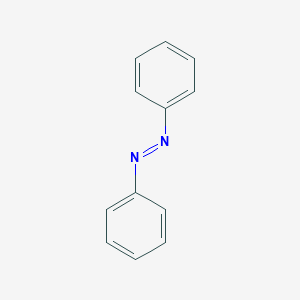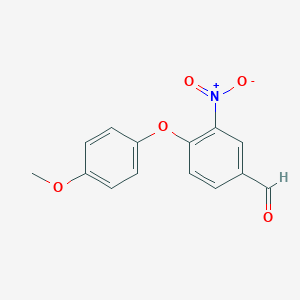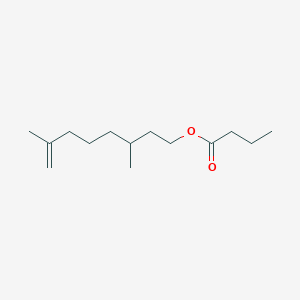
Chlorodiphenylphosphine sulfide
Overview
Description
Chlorodiphenylphosphine sulfide is a chemical compound with the molecular formula C12H10ClPS . It is used as a halogenation reagent for the conversion of alcohols into halides, and in the preparation of solid-phase reagent for the conversion of alcohols to alkyl halides .
Synthesis Analysis
The synthesis of this compound involves a four-step synthetic procedure starting from diphenylmethylphosphine sulfide . Metallation of the ylide intermediate was successfully accomplished with different alkali metal bases delivering the lithium, sodium, and potassium salts .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C12H10ClPS . More detailed structural analysis would require specific experimental data or computational modeling .Physical And Chemical Properties Analysis
This compound has a density of 1.229 g/mL at 25 °C, a boiling point of 320.0±11.0 °C at 760 mmHg, and a melting point of 14-16°C .Scientific Research Applications
It is used in synthesizing bis-(N-alkyl-N-diphenylphosphinoamino)phenylphosphines and their sulfur derivatives. These phosphines have shown interesting properties in NMR spectroscopy and infrared spectra (Keat, Sim, & Payne, 1970).
Chlorodiphenylphosphine sulfide derivatives are effective in liquid-liquid extraction of metal picrates, such as Cd2+ and Ni2+, demonstrating significant extractability percentages (Akkuşlu & Sarıöz, 2019).
It plays a role in polymerization processes, particularly in the polymerization of methacrylates to form high molecular weight polymers. This process is influenced by various factors like solvents and epoxide structure (Jin, Hanazaki, & Nishikubo, 1997).
The compound is involved in preparing chiral chelating bisphosphine monosulfide and monoselenide ligands. These ligands are then used to form complexes with group nine and ten metals, characterized by spectroscopic and crystallographic techniques (Faller, Lloret-Fillol, & Parr, 2002).
In another application, chlorodiphenylphosphine reacts with organometallic compounds to form unique phosphine derivatives. These derivatives demonstrate interesting P⋯O peri distance changes and potential applications in ligand synthesis (Knight et al., 2010).
It also plays a role in the formation of diorganoarsenic(III) diphenyldithiophosphinates through a sulfur rearrangement process. This reaction is confirmed by infrared and NMR spectroscopy (Silaghi-Dumitrescu & Haiduc, 1983).
This compound derivatives are used as pre-catalysts in Suzuki cross-coupling reactions, illustrating their potential in organic synthesis and catalysis (Al-Masri, Moussa, & Al Masaeid, 2020).
It is involved in the synthesis of novel palladium compounds containing a thiomethoxymethyl group, demonstrating its utility in the formation of complex organometallic compounds (Yoshida, Kurosawa, & Okawara, 1976).
This compound and its derivatives have been used in synthesizing functionalized phosphine and phosphine chalcogenide ligands with potential applications in various chemical fields (Reeves & Boardman, 2014).
It is used in catalytic oxidations, specifically in sulfide oxidations to sulfoxides, demonstrating its role in catalytic processes and enantioselective oxidations (Gunaratne et al., 1998).
Safety and Hazards
Future Directions
properties
IUPAC Name |
chloro-diphenyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClPS/c13-14(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVMVHBQZQWKSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286639 | |
| Record name | Chlorodiphenylphosphine sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1015-37-8 | |
| Record name | Chlorodiphenylphosphine sulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorodiphenylphosphine sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90286639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



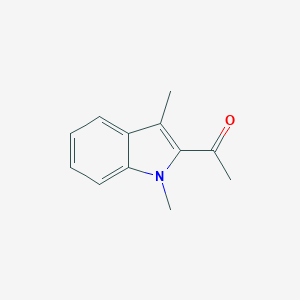


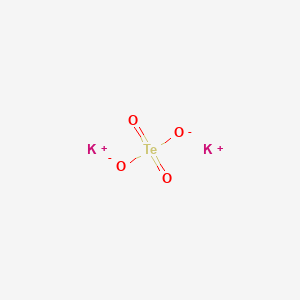
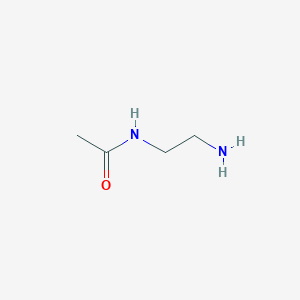
![Pyridine, 2-[(tert-butylthio)methyl]-](/img/structure/B91138.png)

